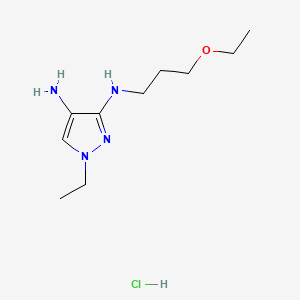
N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethoxypropyl group attached to the nitrogen atom at the third position of the pyrazole ring, and an ethyl group attached to the nitrogen atom at the first position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine typically involves the reaction of 3-ethoxypropylamine with 1-ethyl-3,4-diaminopyrazole under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The ethoxypropyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine can be compared with other similar pyrazole derivatives, such as:
N-(3-ethoxypropyl)-2-nitroaniline: Another compound with an ethoxypropyl group, but with different functional groups attached to the pyrazole ring.
N-(3-ethoxypropyl)-3,4-dimethylbenzamide: A benzamide derivative with an ethoxypropyl group, showing different chemical and biological properties.
N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide: An acrylamide derivative with an ethoxypropyl group, used in different research applications.
The uniqueness of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
1431968-07-8 |
|---|---|
Molecular Formula |
C10H21ClN4O |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
3-N-(3-ethoxypropyl)-1-ethylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H20N4O.ClH/c1-3-14-8-9(11)10(13-14)12-6-5-7-15-4-2;/h8H,3-7,11H2,1-2H3,(H,12,13);1H |
InChI Key |
ISCPCGLFIGVLRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCCCOCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















